molecular formula C10H13N3OS B8511373 6-isobutyl-3-methyl-5H-isothiazolo[5,4-d]pyrimidin-4-one

6-isobutyl-3-methyl-5H-isothiazolo[5,4-d]pyrimidin-4-one

Cat. No. B8511373
M. Wt: 223.30 g/mol
InChI Key: BZBUZIXSUGHIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07498333B2

Procedure details

To a 2 L flask equipped with Dean Stark was charged 5-amino-3-methylisothiazole-4-carboxamide (method 63) (1 equiv), p-toluene sulphonic acid (0.049 equiv), DMF (9.75 volumes). The reaction was stirred until a solution was obtained and isovaleraldehyde (1.10 equiv) and toluene (4.9 volumes) were added. The resulting mixture was heated to 130° C. and held at reflux for 1 hour removing water via a Dean Stark apparatus. Once the reaction was complete toluene was removed under vacuum distillation. Sodium bisullfite (2.50 equiv) was charged and the mixture was held at 115° C. for 7 hours, then cooled to room temperature overnight. The solid was removed by filtration through harborlite and washed with DMF (1 volume). Analysis showed conversion to product and the reaction was heated to 50° C., water (15 volumes) was added and the resulting precipitate was cooled to room temperature and held for 1 h. The product was isolated by filtration and washed with water (2×0.5 volumes), dried to give a pale brown solid (typical yield 89%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:6][N:5]=[C:4]([CH3:7])[C:3]=1[C:8]([NH2:10])=[O:9].[C:11]1([CH3:21])[CH:16]=CC(S(O)(=O)=O)=[CH:13][CH:12]=1.CN(C=O)C.C(=O)CC(C)C>C1(C)C=CC=CC=1>[CH2:12]([C:13]1[NH:10][C:8](=[O:9])[C:3]2[C:4]([CH3:7])=[N:5][S:6][C:2]=2[N:1]=1)[CH:11]([CH3:21])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=NS1)C)C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred until a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 L flask equipped with Dean Stark
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
removing water via a Dean Stark apparatus
CUSTOM
Type
CUSTOM
Details
was removed under vacuum distillation
ADDITION
Type
ADDITION
Details
Sodium bisullfite (2.50 equiv) was charged
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration through harborlite
WASH
Type
WASH
Details
washed with DMF (1 volume)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 50° C.
ADDITION
Type
ADDITION
Details
water (15 volumes) was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting precipitate was cooled to room temperature
WAIT
Type
WAIT
Details
held for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed with water (2×0.5 volumes)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a pale brown solid (typical yield 89%)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
C(C(C)C)C=1NC(C2=C(N1)SN=C2C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.